molecular formula C15H12ClN3 B446761 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile CAS No. 303130-96-3

2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile

Cat. No.: B446761
CAS No.: 303130-96-3
M. Wt: 269.73g/mol
InChI Key: RXENFGDYKSVIPJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile typically involves a multi-step process. One common method includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more versatile in terms of reactivity and potential applications. Additionally, its specific substitution pattern on the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

CAS No.

303130-96-3

Molecular Formula

C15H12ClN3

Molecular Weight

269.73g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C15H12ClN3/c16-13-4-2-1-3-10(13)11-7-14(9-5-6-9)19-15(18)12(11)8-17/h1-4,7,9H,5-6H2,(H2,18,19)

InChI Key

RXENFGDYKSVIPJ-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N

Origin of Product

United States

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